molecular formula C7H14Cl3N3 B1459565 [(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride CAS No. 1803590-35-3

[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride

Cat. No.: B1459565
CAS No.: 1803590-35-3
M. Wt: 246.6 g/mol
InChI Key: WBVLROTUJCZCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by subsequent reactions to introduce the methylamine group. The process can be summarized as follows :

    Chlorination: 1,3-dimethyl-5-pyrazolone is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to produce 5-chloro-1,3-dimethylpyrazole.

    Amination: The chlorinated intermediate is then reacted with methylamine under controlled conditions to introduce the methylamine group, forming (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine.

    Dihydrochloride Formation: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylamine group.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while condensation reactions can produce fused heterocyclic compounds.

Scientific Research Applications

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group. This structural feature imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry.

Biological Activity

(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₁₃Cl₂N₃
  • Molecular Weight : 210.1 g/mol
  • CAS Number : 1803590-35-3
  • PubChem ID : 86811812

The structure includes a pyrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that pyrazole derivatives, including (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride, exhibit a range of biological activities:

  • Antitumor Activity :
    • Pyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that certain pyrazole compounds can effectively target BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .
  • Anti-inflammatory Effects :
    • Compounds with pyrazole moieties have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .
  • Antibacterial Activity :
    • Some studies have highlighted the antibacterial effects of pyrazole derivatives against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Antitumor Efficacy

A study focused on the cytotoxic effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) found that compounds with halogen substitutions (like chlorine) exhibited enhanced cytotoxicity. The combination of these compounds with doxorubicin showed a significant synergistic effect, particularly in the more resistant MDA-MB-231 cells .

Anti-inflammatory Mechanisms

Research has indicated that certain pyrazole-based compounds can inhibit LPS-induced inflammation in macrophages by downregulating the NF-kB signaling pathway. This action results in decreased expression of inflammatory mediators, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Antibacterial Activity

In vitro assays demonstrated that specific pyrazole derivatives possess moderate to excellent antifungal activity against several phytopathogenic fungi. For example, one derivative was more effective than traditional antifungal agents like boscalid, indicating its potential as a new antifungal candidate .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntitumorInhibition of BRAF(V600E), apoptosis induction
Anti-inflammatoryInhibition of TNF-α and NO production
AntibacterialDisruption of bacterial membranes
AntifungalInhibition of fungal mycelial growth

Properties

IUPAC Name

1-(5-chloro-1,3-dimethylpyrazol-4-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3.2ClH/c1-5-6(4-9-2)7(8)11(3)10-5;;/h9H,4H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVLROTUJCZCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC)Cl)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 2
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 4
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 5
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride
Reactant of Route 6
[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.